[1R-[1alpha(S*),3abeta,7aalpha]]-1-[2-(Acetyloxy)-1-methylethyl]octahydro-7a-methyl-4H-inden-4-one
[1R-[1alpha(S*),3abeta,7aalpha]]-1-[2-(Acetyloxy)-1-methylethyl]octahydro-7a-methyl-4H-inden-4-one
Brand Name:
Vulcanchem
CAS No.:
141411-00-9
VCID:
VC0188707
InChI:
InChI=1S/C15H24O3/c1-10(9-18-11(2)16)12-6-7-13-14(17)5-4-8-15(12,13)3/h10,12-13H,4-9H2,1-3H3/t10-,12-,13+,15-/m1/s1
SMILES:
CC(COC(=O)C)C1CCC2C1(CCCC2=O)C
Molecular Formula:
C15H24O3
Molecular Weight:
252.354
[1R-[1alpha(S*),3abeta,7aalpha]]-1-[2-(Acetyloxy)-1-methylethyl]octahydro-7a-methyl-4H-inden-4-one
CAS No.: 141411-00-9
Cat. No.: VC0188707
Molecular Formula: C15H24O3
Molecular Weight: 252.354
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 141411-00-9 |
|---|---|
| Molecular Formula | C15H24O3 |
| Molecular Weight | 252.354 |
| IUPAC Name | [(2S)-2-[(1R,3aR,7aR)-7a-methyl-4-oxo-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]propyl] acetate |
| Standard InChI | InChI=1S/C15H24O3/c1-10(9-18-11(2)16)12-6-7-13-14(17)5-4-8-15(12,13)3/h10,12-13H,4-9H2,1-3H3/t10-,12-,13+,15-/m1/s1 |
| Standard InChI Key | GMKVTHVOBSXAST-IKVITTDRSA-N |
| SMILES | CC(COC(=O)C)C1CCC2C1(CCCC2=O)C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator